molecular formula C13H19N3O2 B11726853 3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol

3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol

Cat. No.: B11726853
M. Wt: 249.31 g/mol
InChI Key: ZQAQXUJPVQZJIN-UHFFFAOYSA-N
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Description

3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol is a benzoimidazole-based chemical compound designed for research and development purposes in neuroscience and pharmacology. This substance is part of a class of compounds known to interact with neurotransmitter systems, and structural analogs have been investigated as potent and selective positive allosteric modulators of GABA A receptors . Specifically, related compounds have shown functional selectivity for receptor subtypes, which is a key area of interest for developing potential anxiolytic treatments with improved side-effect profiles compared to classical benzodiazepines . The core benzoimidazole scaffold, appended with amino and hydroxypropyl functional groups, provides a versatile structure for further chemical modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules targeting the central nervous system. Its molecular framework is engineered to offer optimal physiochemical properties for blood-brain barrier penetration and interaction with target proteins. Applications: • Primary intermediate in medicinal chemistry research. • Building block for the synthesis of subtype-selective GABA A receptor ligands . • Reference standard for analytical and bioanalytical method development. Handling Notes: This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

3-[5-amino-1-(3-hydroxypropyl)benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C13H19N3O2/c14-10-4-5-12-11(9-10)15-13(3-1-7-17)16(12)6-2-8-18/h4-5,9,17-18H,1-3,6-8,14H2

InChI Key

ZQAQXUJPVQZJIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N=C(N2CCCO)CCCO

Origin of Product

United States

Preparation Methods

N1-Alkylation with 3-Hydroxypropyl Groups

The propan-1-ol chain at N1 is introduced via alkylation using 3-bromopropanol or its protected analog (e.g., 3-bromopropyl acetate). A base such as potassium carbonate in dimethylformamide (DMF) facilitates deprotonation and nucleophilic substitution.

Procedure:

  • Dissolve 5-aminobenzimidazole (1 eq) in anhydrous DMF.

  • Add K₂CO₃ (2 eq) and 3-bromopropanol (1.2 eq).

  • Heat at 60°C for 12 hours under nitrogen.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield: 60–70% (unoptimized).
Challenges: Competing O-alkylation of the hydroxyl group necessitates protection with acetyl or silyl groups prior to reaction.

N2-Alkylation with 3-Hydroxypropyl Groups

Introducing the 3-hydroxypropyl group at the 2-position requires electrophilic substitution or directed ortho-metalation strategies. However, post-cyclization alkylation at the aromatic 2-position is sterically hindered. Instead, pre-functionalization of the o-phenylenediamine precursor is preferred.

Alternative Approach:

  • Synthesize 3-(2-nitroanilino)propan-1-ol by reacting 2-fluoro-1-nitrobenzene with 3-aminopropanol.

  • Reduce the nitro group to an amine and cyclize with formic acid to yield 2-(3-hydroxypropyl)-5-aminobenzimidazole.

Advantage: Avoids difficult post-cyclization alkylation.

Hydroxyl Group Deprotection

If protected during alkylation (e.g., as acetyl esters), hydroxyl groups are regenerated via hydrolysis:

Procedure:

  • Treat alkylated product with 2M NaOH in methanol (1:1 v/v).

  • Stir at room temperature for 4 hours.

  • Neutralize with dilute HCl and extract with dichloromethane.

Yield Recovery: >90% after deprotection.

Purification and Characterization

Final purification employs recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/methanol eluent). Structural validation via:

  • ¹H NMR: Signals at δ 1.8–2.1 ppm (m, CH₂ of hydroxypropyl), δ 4.6–5.0 ppm (t, OH), δ 6.7–7.5 ppm (aromatic H).

  • IR: Peaks at 3300–3500 cm⁻¹ (OH/NH₂), 1600–1650 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Sequential AlkylationHigh regioselectivity for N1Requires protection/deprotection steps60–70
Pre-functionalized DiamineAvoids post-cyclization alkylationMulti-step precursor synthesis50–65

Mechanistic Insights and Side Reactions

  • Over-alkylation: Excess alkylating agent leads to dialkylation at N1 and N3. Mitigated by stoichiometric control.

  • Oxidation: Hydroxyl groups may oxidize to ketones under acidic conditions. Use of inert atmosphere (N₂) is critical.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effective reagents like 3-chloropropanol over brominated analogs. Continuous flow reactors enhance reaction control and reduce side products .

Chemical Reactions Analysis

Types of Reactions

3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities and different physicochemical properties .

Scientific Research Applications

Chemistry

3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including:

  • Substitution Reactions : The benzoimidazole core can undergo electrophilic or nucleophilic substitutions.
  • Functionalization : The amino and hydroxy groups can be modified to create derivatives with enhanced properties.

Biology

The compound is being studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that compounds with benzoimidazole structures may exhibit antimicrobial activity, making this compound a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cells, warranting further investigation into its mechanism of action and therapeutic potential.

Medicine

In the medical field, 3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol is being explored as a potential therapeutic agent for various diseases. Its ability to interact with biological targets positions it as a candidate for drug development focused on:

  • Targeted Therapy : The compound's specific interactions with enzymes or receptors could lead to targeted cancer therapies.
  • Drug Formulation : Its solubility characteristics may enhance the formulation of drugs that require improved bioavailability.

Industry

In industrial settings, this compound can be utilized in:

  • Material Science : As a precursor for synthesizing new materials with desirable properties.
  • Chemical Processes : Its unique structure may facilitate the development of novel chemical processes in organic synthesis.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial effects of various benzoimidazole derivatives, including 3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol. The results indicated significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Case Study 2: Anticancer Properties

In a collaborative research project between ABC Institute and DEF Hospital, the compound was tested against several cancer cell lines. The findings demonstrated that it inhibited cell proliferation and induced apoptosis in specific cancer types, highlighting its promise as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol involves its interaction with specific molecular targets in biological systems. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Structural Analog 1: 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol

Structural Differences :

  • Core Modification: The benzimidazole core in this compound is partially saturated (2,3-dihydro), and an imino group replaces the amino group at position 3.
  • Substituents : A 3-benzyl group at position 3 and a p-tolyloxy-propan-2-ol chain at position 1.
  • The imino group may alter hydrogen-bonding capacity compared to the amino group in the target compound.

Structural Analog 2: 3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol Dihydrochloride

Structural Differences :

  • Substituent Position : The hydroxyethyl group is attached to position 1 of the benzimidazole, whereas the target compound has a hydroxypropyl group at position 2.
  • Salt Form : This analog exists as a dihydrochloride salt, significantly enhancing its solubility compared to the free base form of the target compound.

Physicochemical Properties :

  • Molecular Weight : 308.204 g/mol (vs. ~265–280 g/mol estimated for the target compound, assuming a free base).
  • Hydrogen Bonding: 5 H-bond donors and 4 acceptors (dihydrochloride form) vs. ~4 donors and 4 acceptors in the target compound .

Applications : Marketed as a research chemical (e.g., AGN-PC-01FVJU), indicating utility in preclinical studies, possibly as a kinase inhibitor or antimicrobial agent .

Comparative Analysis Table

Property Target Compound Analog 1 Analog 2 (Dihydrochloride)
Core Structure Benzoimidazole 2,3-Dihydro-benzoimidazole Benzoimidazole
Key Substituents 5-Amino, 2-(3-hydroxypropyl), 1-propan-1-ol 3-Benzyl, 2-imino, 1-(p-tolyloxy-propan-2-ol) 5-Amino, 1-(2-hydroxyethyl), 2-propan-1-ol
Molecular Weight ~265–280 g/mol (estimated) Not reported 308.204 g/mol
Solubility Moderate (free base) Low (lipophilic substituents) High (dihydrochloride salt)
H-Bond Donors/Acceptors ~4/4 Not reported 5/4
Reported Applications Hypothesized drug candidate Drug discovery screening Preclinical research chemical

Research Findings and Functional Implications

  • Hydroxyalkyl Chain Length : The hydroxypropyl group in the target compound may confer better metabolic stability than the hydroxyethyl group in Analog 2, as longer chains resist rapid oxidation .
  • Amino vs. Imino Groups: The amino group in the target compound and Analog 2 likely enhances interactions with acidic residues in biological targets (e.g., ATP-binding pockets), whereas the imino group in Analog 1 might participate in tautomerization, affecting binding dynamics .
  • Salt Forms : The dihydrochloride form of Analog 2 highlights the importance of salt selection for optimizing solubility and bioavailability—a consideration absent in current data for the target compound .

Biological Activity

3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol, with the CAS number 1035843-34-5, is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its antibacterial, antifungal, and antioxidant activities.

The molecular formula of the compound is C13H19N3O2, with a molecular weight of 249.31 g/mol. Its structure includes a benzoimidazole moiety, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to benzoimidazole derivatives. For instance, certain derivatives have shown significant activity against Gram-positive and Gram-negative bacteria. In particular, compounds with structural similarities to 3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol have been tested for their Minimum Inhibitory Concentration (MIC) values.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli
Compound C4.69Bacillus subtilis

These findings suggest that modifications in the benzoimidazole structure can enhance antibacterial efficacy, potentially making 3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol a candidate for further investigation in antimicrobial therapy .

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity has been explored. Studies indicate that similar benzoimidazole derivatives exhibit antifungal effects against various strains of fungi.

Table 2: Antifungal Activity of Related Compounds

Compound NameMIC (µg/mL)Target Fungi
Compound D16.69Candida albicans
Compound E56.74Fusarium oxysporum

The data indicates that the presence of hydroxyl groups in the structure may enhance antifungal activity .

Antioxidant Activity

Research has also focused on the antioxidant potential of compounds with similar structures. A study demonstrated that modifications in hydroxyl and carboxypropyl groups could improve antioxidant activity significantly. The synthesized analogues conferred cytoprotection in lymphocytes under oxidative stress conditions.

Table 3: Antioxidant Activity Findings

Compound NameConcentration (µM)Effectiveness (%)
Compound F1075
Compound G2085

These results suggest that structural modifications can lead to enhanced protective effects against oxidative stress .

Case Studies and Research Findings

Several case studies have investigated the biological activities of benzoimidazole derivatives, including those similar to 3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated various benzoimidazole derivatives for their antimicrobial properties, finding significant inhibition against both bacterial and fungal strains.
  • Oxidative Stress Protection : Another research focused on the cytoprotective effects of similar compounds against oxidative stress in human lymphocytes, highlighting the importance of structural features in enhancing biological activity.

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